2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one
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Overview
Description
2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiourea and phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Scientific Research Applications
2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for potential use as an anti-inflammatory, anticancer, and neuroprotective agent.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, abafungin, and tiazofurin share the thiazole ring structure and exhibit diverse biological activities.
Benzylidene Compounds: Compounds like 2-Methoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol have similar structural features and biological activities.
Uniqueness
2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the thiazolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C16H15NOS |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15NOS/c1-12-7-9-13(10-8-12)16-17(15(18)11-19-16)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
InChI Key |
CJWNCGFQSIAFQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=CC=C3 |
solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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